molecular formula C15H10N2O6S B2540750 Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-39-4

Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2540750
CAS No.: 477490-39-4
M. Wt: 346.31
InChI Key: SEAVXOJJPYWASY-UHFFFAOYSA-N
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Description

Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl ester at position 2 and a 5-nitrofuran-2-carboxamido substituent at position 3.

Properties

IUPAC Name

methyl 3-[(5-nitrofuran-2-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6S/c1-22-15(19)13-12(8-4-2-3-5-10(8)24-13)16-14(18)9-6-7-11(23-9)17(20)21/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVXOJJPYWASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a synthetic compound that belongs to the class of heterocyclic aromatic compounds. Its structure incorporates a benzo[b]thiophene core, which is modified by a nitrofuran moiety and a carboxamide group. This unique combination of functional groups suggests potential biological activities, particularly in antimicrobial and possibly anticancer applications.

Chemical Structure and Properties

The compound's chemical formula is C13H10N2O5SC_{13}H_{10}N_2O_5S, and it features the following structural characteristics:

  • Benzo[b]thiophene core : This aromatic structure is known for various biological activities.
  • Nitrofuran moiety : Associated with antimicrobial properties.
  • Carboxamide group : Enhances solubility and reactivity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC13H10N2O5SC_{13}H_{10}N_2O_5S
Molecular Weight306.29 g/mol
Core StructureBenzo[b]thiophene
Functional GroupsNitro, Carboxamide

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial activity against certain Gram-positive bacteria strains. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its synthesis and evaluation against various bacterial strains, suggesting a potential for further development as an antimicrobial agent.

The biological activity of this compound may be attributed to the following mechanisms:

  • Interaction with bacterial cell walls : The nitro group may play a critical role in disrupting cell wall synthesis.
  • Inhibition of enzymatic activity : The presence of the carboxamide group can enhance binding to bacterial enzymes.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound has unique properties that may enhance its biological activity.

Table 2: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl benzo[b]thiophene-2-carboxylateLacks nitro and carboxamide groupsModerate antimicrobial activity
Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateSimilar furan and benzo[b]thiophene structuresPotential anticancer properties
Methyl 5-nitrobenzo[b]thiophene-2-carboxylateSimilar nitro substitutionAntimicrobial activity

Study on Antimicrobial Efficacy

A notable study conducted in 2008 assessed various nitrofuran derivatives, including this compound, revealing its moderate efficacy against specific bacterial strains. The study emphasized the need for further investigation into its mechanisms of action and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key benzo[b]thiophene derivatives and their substituents:

Compound Name Position 2 Substituent Position 3 Substituent Key Functional Groups Biological Activity (If Reported)
Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate (Target) Methyl ester 5-Nitrofuran-2-carboxamido Nitrofuran, amide, ester Hypothesized antimicrobial
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate Methyl ester Morpholinosulfonyl, 4-fluoro Sulfonamide, fluorine Anti-HBV activity
Methyl 3-[(4-aminophenyl)amino]benzo[b]thiophene-2-carboxylate Methyl ester 4-Aminophenylamino Aromatic amine, amide Intermediate for benzodiazepines
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate Methyl ester Sulfanylacetylamino Thiol, amide Not reported
Methyl 2-(thiophene-2-carboxamido)benzoate Methyl ester (benzoate) Thiophene-2-carboxamido Thiophene, amide Structural studies

Key Observations :

  • Bioactivity: The morpholinosulfonyl derivative exhibits confirmed anti-HBV activity, suggesting sulfonamide groups may enhance antiviral properties . The nitrofuran analog’s bioactivity remains hypothetical but aligns with known nitrofuran pharmacology.

Structural and Crystallographic Insights

  • Planarity and Conformation: The thiophene-2-carboxamido group in methyl 2-(thiophene-2-carboxamido)benzoate adopts a planar conformation with trans-oriented substituents, as confirmed by X-ray crystallography .
  • Crystal Packing: Weak non-classical interactions (C–H⋯O, C–H⋯S) dominate in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide, suggesting nitro groups may influence supramolecular assembly .

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